molecular formula C8H5ClN2O2 B1581030 5-Chloroquinazoline-2,4-diol CAS No. 78754-81-1

5-Chloroquinazoline-2,4-diol

Cat. No. B1581030
CAS RN: 78754-81-1
M. Wt: 196.59 g/mol
InChI Key: ASCKCOHWDCSDCN-UHFFFAOYSA-N
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Description

5-Chloroquinazoline-2,4-diol, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinazoline-2,4-diones, which includes 5-Chloroquinazoline-2,4-diol, has been studied extensively. One method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs). It was found that 1-butyl-3-methylimidazolium acetate ( [Bmim]Ac), a simple and easily prepared IL, could act as both solvent and catalyst .


Molecular Structure Analysis

The molecular structure of 5-Chloroquinazoline-2,4-diol contains a total of 19 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .


Physical And Chemical Properties Analysis

5-Chloroquinazoline-2,4-diol has a predicted density of 1.475±0.06 g/cm3 . It is recommended to be stored in a dry room at room temperature . The compound has a predicted pKa value of 9.82±0.20 .

Scientific Research Applications

Antidepressant-like Action

One study highlighted the synthesis of a derivative, 2-Amino-6-chloro-3,4-dihydroquinazoline, which binds at 5-HT3 serotonin receptors and displays antidepressant-like action in preclinical models. This compound was identified as a novel 5-HT3 receptor antagonist with potential for the development of new antidepressants (Dukat et al., 2013).

Tubulin-Polymerization Inhibitors

Another research effort focused on optimizing 4-(N-Cycloamino)phenylquinazolines as novel tubulin-polymerization inhibitors targeting the colchicine site. This study led to the discovery of compounds with high in vitro cytotoxic activity, showcasing their potential as antitumor agents (Xiao-Feng Wang et al., 2014).

Anti-cancer Agents

Polyhalo 2-aryl-4-aminoquinazolines were synthesized and evaluated for their anticancer activities against multiple human cell lines. Some compounds demonstrated excellent growth inhibitory activities, indicating their potential as anti-cancer agents (Shengjiao Yan et al., 2013).

Fluorescent Properties

A study synthesized a new fluorescent compound containing a 1,2,3-triazole moiety for potential applications in spectroscopic and photophysical studies. This compound showed promising nonlinear optical properties and could serve as a potential material for various optical applications (Harjinder Singh et al., 2017).

Dual Inhibitors of Mycobacterium tuberculosis and Influenza Virus

Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines were synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus, representing a new approach to developing dual-action therapeutic agents (Sandeep Kumar Marvadi et al., 2019).

Safety And Hazards

The safety information for 5-Chloroquinazoline-2,4-diol indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKCOHWDCSDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318963
Record name 5-Chloroquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinazoline-2,4-diol

CAS RN

78754-81-1
Record name 78754-81-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloroquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroanthranilic acid (1.72 g, 10 mmol) and NaOH (0.40 g, 10 mmol) in water (15 mL) was added sodium cyanate (0.72 g, 11 mmol), followed by acetic acid (0.66 g, 11 mmol). The solution was stirred for 9 h, and then acidified with conc. HCl. The precipitate was filtered off and washed with water. The wet solid was added to a solution of NaOH (8.0 g, 200 mmol) in water (60 mL) and stirred for 20 h. The precipitate was filtered off and suspended in water (80 mL), then heated to boiling and acidified with 50% H2SO4. The cooled mixture was filtered, the solid washed well with water and dried to give 5-chloroquinazolin-2,4-dione (1.42 g, 72%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.0 g (11 mmol) of 2-amino-6-chlorobenzoic acid and 1.4 g (23 mmol) of urea was heated to 160° C. for 2 hrs. and at 180° C. for a further 2 hrs. The resulting brown mass was triturated with 200 ml of methanol, filtered off and dried in a vacuum. 1.2 g (53%) of 5-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione were obtained as white crystals;
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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